molecular formula C7H7Cl2N B156120 2,5-dichloro-N-methylaniline CAS No. 10224-70-1

2,5-dichloro-N-methylaniline

Cat. No.: B156120
CAS No.: 10224-70-1
M. Wt: 176.04 g/mol
InChI Key: NENSBLLVKCAPRI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-methylaniline typically involves the chlorination of N-methylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2nd and 5th positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from aniline. The aniline is first methylated to form N-methylaniline, which is then subjected to chlorination. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium amide or organolithium compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,5-Dichloro-N-methylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,5-Dichloro-N-methylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichloroaniline isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.

Properties

IUPAC Name

2,5-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSBLLVKCAPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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